N-Boc-N,N-bis(2-bromoethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

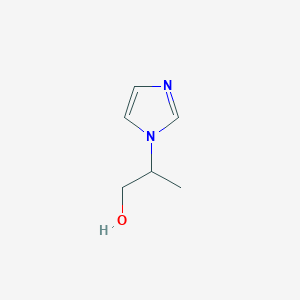

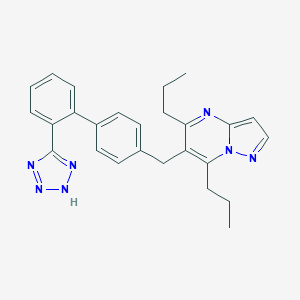

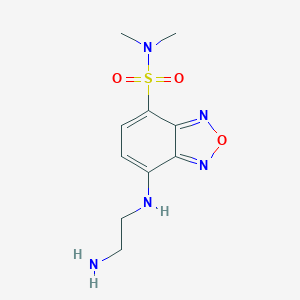

“N-Boc-N,N-bis(2-bromoethyl)amine” is also known as “tert-butyl bis (2-bromoethyl)carbamate”. It has a molecular formula of C9H17Br2NO2 and a molecular weight of 331.05 .

Synthesis Analysis

The synthesis of “N-Boc-N,N-bis(2-bromoethyl)amine” can be achieved from 2-Bromo-N-(2-bromoethyl)ethanamine and Di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular structure of “N-Boc-N,N-bis(2-bromoethyl)amine” is defined by its InChI code: 1S/C9H17Br2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3 .Physical And Chemical Properties Analysis

“N-Boc-N,N-bis(2-bromoethyl)amine” has a density of 1.5±0.1 g/cm3, a boiling point of 317.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. It has an enthalpy of vaporization of 55.9±3.0 kJ/mol and a flash point of 146.0±25.9 °C. Its index of refraction is 1.516, and it has a molar refractivity of 64.7±0.3 cm3 .Aplicaciones Científicas De Investigación

- Methodology : Researchers have developed efficient methods for N-Boc protection using this compound. For example, ultrasound irradiation under catalyst-free conditions allows selective N-Boc protection with excellent isolated yields .

- Choline Chloride/DES System :

- Researchers have explored a sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as both the reaction medium and catalyst. This system efficiently deprotects various N-Boc derivatives, yielding excellent results .

- Amine Protection with Boc Anhydride :

- Various catalysts, including H-Suc HSO4, thiourea, and ionic liquids, have been studied for N-Boc protection using Boc anhydride. Mesoporous SBA-15 catalysts have shown promise in achieving higher yields .

- N-Boc-N,N-bis(2-bromoethyl)amine is available for research purposes. Scientists can explore its interactions with biomolecules, potential drug development, and proteomics studies .

N-Boc Protection of Amines

Deprotection of N-Boc Derivatives

Mesoporous SBA-15 Catalysts

Biochemical Research

Safety and Hazards

“N-Boc-N,N-bis(2-bromoethyl)amine” should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

N-Boc-N,N-bis(2-bromoethyl)amine is a chemical compound used in organic synthesis It is known to be used in the synthesis of various compounds like peptides , suggesting that its targets could be peptide or protein structures in biochemical systems.

Mode of Action

It is known to introduce the boc-protective group in organic synthesis . This suggests that it may interact with its targets by forming covalent bonds, leading to changes in the chemical structure of the target molecules.

Biochemical Pathways

Given its role in the synthesis of peptides , it can be inferred that it may be involved in the modification of peptide synthesis pathways.

Result of Action

Given its role in introducing the boc-protective group in organic synthesis , it can be inferred that it may lead to the formation of new chemical structures or the modification of existing ones.

Action Environment

The action, efficacy, and stability of N-Boc-N,N-bis(2-bromoethyl)amine can be influenced by various environmental factors. For instance, it is recommended to be stored at 0-8°C , suggesting that temperature can affect its stability. Other factors such as pH, presence of other chemicals, and the specific biological system in which it is used can also influence its action and efficacy.

Propiedades

IUPAC Name |

tert-butyl N,N-bis(2-bromoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKNCWSDHQVBKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCBr)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597556 |

Source

|

| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-N,N-bis(2-bromoethyl)amine | |

CAS RN |

159635-50-4 |

Source

|

| Record name | 1,1-Dimethylethyl N,N-bis(2-bromoethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159635-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl bis(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B67610.png)

![2-[(5-Chloro-2-pyridyl)thio]ethan-1-ol](/img/structure/B67616.png)

![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)

![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)

![1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B67638.png)